molecular formula C15H11F3N2O B13676802 2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B13676802
M. Wt: 292.26 g/mol
InChI Key: PDPHHFNHHQCXNR-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted at position 2 with a 4-methoxyphenyl group and at position 6 with a trifluoromethyl (CF₃) group. The 4-methoxy group enhances electron density, while the CF₃ group introduces steric bulk and electron-withdrawing effects. This scaffold is pharmacologically relevant due to the imidazo[1,2-a]pyridine moiety’s prevalence in bioactive molecules, including anxiolytics (e.g., zolpidem) and antimicrobial agents .

Properties

Molecular Formula

C15H11F3N2O

Molecular Weight

292.26 g/mol

IUPAC Name

2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H11F3N2O/c1-21-12-5-2-10(3-6-12)13-9-20-8-11(15(16,17)18)4-7-14(20)19-13/h2-9H,1H3

InChI Key

PDPHHFNHHQCXNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization of 2-Aminopyridine with α-Haloketones

One of the most established methods to prepare 2-substituted imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridine derivatives with α-haloketones. This method is adaptable to various substituents on the phenyl ring and the pyridine moiety.

Procedure Example:

  • Starting Materials: 2-Aminopyridine derivative and 2-bromo-1-(4-methoxyphenyl)ethanone.
  • Solvent: Acetone.
  • Conditions: Reflux for 2–3 hours to form the intermediate salt.
  • Workup: The salt is filtered and refluxed with 2N hydrochloric acid for 1 hour.
  • Neutralization: The acidic solution is basified cautiously with ammonium hydroxide.
  • Isolation: The base is filtered and crystallized from ethanol.
  • Yield: High yields reported (e.g., 88% for 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine).
  • Characterization: Melting point 130–132 °C, confirmed by 1H NMR spectroscopy.

This method can be adapted to introduce a trifluoromethyl group at the 6-position by using appropriately substituted 2-aminopyridine starting materials bearing the trifluoromethyl group.

Incorporation of Trifluoromethyl Group

The trifluoromethyl substituent is typically introduced via the use of 2-aminopyridine precursors already bearing the trifluoromethyl group at the desired position (e.g., 6-trifluoromethyl-2-aminopyridine). Such substituted aminopyridines can be synthesized or commercially sourced.

The subsequent cyclization with 2-bromo-1-(4-methoxyphenyl)ethanone proceeds under the same conditions as above to afford 2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine.

Alternative Catalytic Methods

Recent literature reports environmentally benign and efficient catalytic strategies for imidazo[1,2-a]pyridine synthesis, which can be adapted for the target compound:

  • Ultrasonication with Molecular Iodine Catalyst:

    • Reaction of 2-aminopyridine derivatives, acetophenones, and dimedone in water under ultrasound irradiation.
    • Molecular iodine (20 mol %) acts as a catalyst.
    • Reaction times are short (about 30 minutes per step).
    • High yields up to 96% with mild conditions and green solvents.
    • This method offers sustainability and ecological advantages.
  • Copper-Catalyzed Cyclization:

    • Copper salts (e.g., Cu(OTf)2) catalyze the formation of imidazo[1,2-a]pyridines from 2-aminopyridines and alkynes or other precursors.
    • Yields vary; optimization is required for specific substituents.

Functionalization via Vilsmeier–Haack Formylation and Subsequent Condensation

For further functionalization, such as introducing aldehyde groups at the 3-position of the imidazo[1,2-a]pyridine ring, the Vilsmeier–Haack reaction is used:

  • Reagents: POCl3 and DMF form the Vilsmeier reagent.
  • Procedure: The imidazo[1,2-a]pyridine derivative is treated with the Vilsmeier reagent at 0–5 °C, then stirred at room temperature and refluxed.
  • Isolation: The aldehyde product is crystallized from ethanol.
  • Yield: Around 75% reported for related compounds.

This aldehyde intermediate can be used for further derivatization, such as chalcone formation via aldol condensation.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Solvent Yield (%) Notes
Cyclization of 2-aminopyridine and 2-bromo-1-(4-methoxyphenyl)ethanone 2-Aminopyridine (or 6-CF3 substituted) + 2-bromo-1-(4-methoxyphenyl)ethanone Reflux, acid/base workup Acetone, HCl, NH4OH 88 Classical method, high yield
Ultrasonication with molecular iodine catalyst 2-Aminopyridine derivatives + acetophenones + dimedone Molecular iodine (20 mol %), ultrasound Water Up to 96 Green chemistry, short reaction time
Copper-catalyzed cyclization 2-Aminopyridine + alkynes/ynamide Cu(OTf)2 or other copper salts Various Variable Requires optimization, moderate yields
Vilsmeier–Haack formylation Imidazo[1,2-a]pyridine derivatives POCl3/DMF Chloroform 75 For aldehyde functionalization

Research Findings and Notes

  • The classical cyclization method remains the most reliable for synthesizing the 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine core, adaptable for trifluoromethyl substitution by using appropriately substituted aminopyridines.
  • Ultrasonication-assisted methods catalyzed by molecular iodine represent an environmentally friendly alternative, reducing reaction times and improving yields, suitable for scale-up and sustainable synthesis.
  • Copper-catalyzed methods provide a route to functionalized imidazo[1,2-a]pyridines but may require further optimization for specific substituents like trifluoromethyl groups.
  • Functional group transformations such as Vilsmeier–Haack formylation enable further diversification of the scaffold for medicinal chemistry applications.
  • Reaction conditions such as solvent choice, catalyst loading, and temperature critically influence yield and purity, with PEG-400 and water being favorable green solvents in recent protocols.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The methoxyphenyl group contributes to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Structural Analogues and Substituent Effects:

Compound Name Substituents (Position) Key Structural Differences vs. Target Compound Reference
2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde (DABTEI) 2-(4-MeOPh), 6-NO₂, 3-CHO Nitro (NO₂) at position 6 vs. CF₃; aldehyde at position 3 introduces reactivity
2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine 2-Br, 6-CF₃ Bromine at position 2 vs. 4-MeOPh; lacks aromatic ring at position 2
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine 2-(4-FPh), 6-Me Fluorine instead of methoxy on phenyl; smaller methyl group at position 6
3-(1-(3,4-Dichlorobenzyl)-1H-triazol-4-yl)-2-(4-CF₃Ph)imidazo[1,2-a]pyridine (13e) 2-(4-CF₃Ph), 3-triazolyl CF₃ at position 2 (vs. 6); triazole at position 3 adds polarity
2-(4-Fluorophenyl)-3-phenylimidazo[1,2-a]pyridine (3ca) 2-(4-FPh), 3-Ph Phenyl at position 3; lacks CF₃ group

Key Observations :

  • Positional Effects : The placement of substituents significantly impacts bioactivity. For example, CF₃ at position 6 (target) vs. position 2 (13e) alters steric and electronic interactions with biological targets .
  • Electron-Donating vs. Withdrawing Groups : The 4-MeOPh group (electron-donating) at position 2 contrasts with halogenated (e.g., 4-FPh) or CF₃-substituted aryl groups, affecting lipophilicity and binding affinity .

Physicochemical and Spectral Properties

  • Fluorescence: The target compound’s fluorescence is likely influenced by the 4-MeOPh group, which may enhance emission intensity compared to nitro-substituted analogues (e.g., DABTEI), where NO₂ quenches fluorescence .
  • Solubility : The CF₃ group increases hydrophobicity compared to methyl or polar groups (e.g., carbaldehyde in DABTEI) .
  • NMR Data : While specific data for the target compound is unavailable, analogues like 13e show distinct ¹H/¹³C NMR shifts due to CF₃ and triazole groups, suggesting the target’s NMR would reflect its unique substitution .

Antimicrobial and Antiparasitic Activity:

  • Target Compound: Not directly tested, but structural analogues like 3ca (2-(4-MeOPh)-3-Ph) exhibit potent antileishmanial activity, suggesting the target’s CF₃ group could enhance metabolic stability .
  • 2-(4-FPh)-6-Me Derivatives : Show efficacy against Staphylococcus aureus (e.g., IP-1, IP-2), with methyl at position 6 contributing to membrane penetration .

Pharmacokinetic Considerations:

  • The CF₃ group in the target compound may reduce oxidative metabolism compared to methyl or nitro groups, extending half-life .

Biological Activity

2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H8F3N3O
  • Molecular Weight : 273.21 g/mol
  • IUPAC Name : this compound

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of imidazo[1,2-a]pyridine derivatives. The compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 Cell Line : The compound induced apoptosis with an IC50 value of 25.72 ± 3.95 μM, indicating its potential as a therapeutic agent against breast cancer .
  • In Vivo Studies : Tumor-bearing mice treated with the compound exhibited reduced tumor growth compared to control groups, suggesting systemic efficacy in cancer treatment .
Cell LineIC50 (μM)Effect
MCF-725.72 ± 3.95Induced apoptosis
U87 Glioblastoma45.2 ± 13.0Cytotoxicity observed

Anti-Inflammatory Activity

The compound has shown promising anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Notably:

  • COX-2 Inhibition : It exhibited an IC50 value of 23.8 ± 0.20 μM, comparable to standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 μM) .
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound28.39 ± 0.0323.8 ± 0.20
CelecoxibN/A0.04 ± 0.01

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against various pathogens:

  • Staphylococcus aureus : Demonstrated high potency with a Minimum Inhibitory Concentration (MIC) of 0.015 mg/mL.

Case Studies

Several studies have investigated the pharmacological effects of imidazo[1,2-a]pyridine derivatives:

  • Study on Apoptosis Induction : A study by Ribeiro Morais et al. showed that the compound accelerated apoptosis in MCF cell lines and reduced tumor growth in vivo models .
  • COX Inhibition Study : Research indicated that the compound effectively inhibited COX enzymes, contributing to its anti-inflammatory profile .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives:

  • The presence of the trifluoromethyl group significantly enhances lipophilicity and biological activity.
  • Substituents on the phenyl ring also play a vital role in modulating activity against specific targets.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine, and how can reaction conditions be optimized?

  • The synthesis typically involves multi-step reactions starting from substituted pyridine and imidazole precursors. For example, a common approach includes:

Formylation : Introducing aldehyde groups via Vilsmeier-Haack reaction using POCl₃ and DMF under reflux (0–10°C, 8 hours) .

Cyclocondensation : Reacting intermediates with amines or other nucleophiles to form the fused imidazo[1,2-a]pyridine core.

Functionalization : Installing the 4-methoxyphenyl and trifluoromethyl groups via Suzuki-Miyaura coupling or electrophilic substitution .

  • Optimization : Yield and selectivity depend on solvent polarity (e.g., chloroform vs. DMF), temperature control, and catalyst choice (e.g., Pd catalysts for cross-coupling). HPLC and NMR are critical for monitoring intermediate purity .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Structural Confirmation :

  • ¹H/¹³C NMR : Resolve aromatic protons and trifluoromethyl groups (δ ~110–120 ppm for CF₃) .
  • X-ray Crystallography : Determines crystal packing and hydrogen-bonding patterns (e.g., CCDC 1437519 for related imidazo[1,2-a]pyridines) .
    • Purity Assessment :
  • HPLC : Quantifies impurities using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₃F₃N₂O) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, enabling rational modification of substituents (e.g., adjusting methoxy positioning for H-bonding) .
  • Molecular Docking : Screens interactions with biological targets (e.g., kinases, GPCRs) by modeling ligand-receptor binding affinities. For example, trifluoromethyl groups may enhance hydrophobic interactions in active sites .
  • Machine Learning : Trains models on existing SAR data to prioritize synthetic targets with predicted high activity .

Q. How should researchers resolve contradictions in biological activity data across assays?

  • Case Study : If a derivative shows high in vitro potency but low in vivo efficacy:

Solubility/Permeability : Measure logP (e.g., trifluoromethyl lowers solubility; methoxy enhances it) and use Caco-2 assays for permeability .

Metabolic Stability : Perform microsomal incubation assays to identify metabolic hotspots (e.g., demethylation of methoxy groups) .

Off-Target Effects : Use proteome-wide affinity profiling (e.g., thermal shift assays) to detect unintended binding .

  • Statistical Validation : Apply ANOVA to assess reproducibility across experimental replicates .

Q. What strategies improve regioselectivity during functionalization of the imidazo[1,2-a]pyridine core?

  • Directing Groups : Install temporary substituents (e.g., boronic esters) to steer electrophilic attacks to C-2 or C-6 positions .
  • Microwave-Assisted Synthesis : Enhances regioselectivity by accelerating reaction kinetics and reducing side-product formation .
  • Catalytic Systems : Use Pd/XPhos for Suzuki couplings at sterically hindered positions .

Methodological Challenges and Solutions

Q. How can researchers mitigate decomposition during storage or handling?

  • Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation of the methoxy group .
  • Stabilizers : Add radical scavengers (e.g., BHT) to solutions for long-term stability .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?

  • Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., –OCH₃ → –OCF₃ or –H) and assay against a panel of targets .
  • 3D-QSAR : Build CoMFA or CoMSIA models using bioactivity data to map electrostatic/hydrophobic requirements .

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